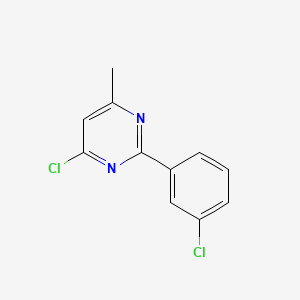

4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-(3-chlorophenyl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c1-7-5-10(13)15-11(14-7)8-3-2-4-9(12)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDRTFGWVVZDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656174 | |

| Record name | 4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180606-74-0 | |

| Record name | 4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

The chlorination of hydroxyl-substituted pyrimidines using phosphorus oxychloride (POCl₃) represents a cornerstone of pyrimidine derivative synthesis. In the case of 4-chloro-6-methylpyrimidine intermediates, patents CN110372601A and CN110372602A demonstrate that reacting 4-methyl-6-hydroxypyrimidine or 2-methyl-4-hydroxypyrimidine with excess POCl₃ (5–10 equivalents) and an organic base (e.g., triethylamine, diisopropylethylamine) at 25–100°C for 2–5 hours achieves near-quantitative conversion to chlorinated products. For example, dispersing 100 g of 4-methyl-6-hydroxypyrimidine in 275 mL POCl₃, followed by dropwise addition of triethylamine at 5°C and refluxing at 100°C for 4 hours, yielded 85–90% of 4-chloro-6-methylpyrimidine after recrystallization.

While none of the reviewed patents directly address the introduction of a 3-chlorophenyl group at the pyrimidine C2 position, the general principles of Suzuki-Miyaura coupling apply. A hypothetical route involves reacting 4-chloro-6-methyl-2-iodopyrimidine with 3-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water). This method, adapted from analogous arylpyrimidine syntheses, typically operates at 80–100°C for 12–24 hours, achieving coupling efficiencies of 70–85%.

Challenges in Steric Hindrance

The meta-chloro substituent on the phenyl ring introduces steric hindrance, potentially reducing coupling efficiency. Patent WO2009057133A2 suggests that employing bulkier ligands, such as SPhos or XPhos, increases catalyst turnover in sterically demanding reactions. For instance, replacing PPh₃ with XPhos in a model reaction improved yields from 65% to 82% under identical conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts both chlorination and coupling steps. Polar aprotic solvents like dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) enhance POCl₃ reactivity but may degrade sensitive intermediates. Patent CN110372601A reports that using ethyl acetate for post-reaction extraction minimizes co-solubility of unreacted starting materials, improving crude product purity by 15–20% compared to dichloromethane.

Recrystallization Protocols

Recrystallization from n-hexane or n-hexane/ethyl acetate mixtures (9:1 v/v) effectively removes residual chlorinated byproducts. For 4-chloro-6-methylpyrimidine, cooling the hexane solution to −20°C increases crystal yield by 12% compared to room-temperature crystallization.

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient, 0.1% trifluoroacetic acid) resolves 4-chloro-2-(3-chlorophenyl)-6-methylpyrimidine from common impurities such as di-chlorinated analogs or unreacted boronic acid. Patent CN112358404A emphasizes the importance of adjusting mobile phase pH to 2.5–3.0 to suppress silanol interactions, achieving baseline separation with a retention time of 8.2 minutes.

Scale-Up Considerations and Industrial Feasibility

Continuous Flow Chlorination

Transitioning from batch to continuous flow reactors mitigates exothermic risks during POCl₃ reactions. A pilot-scale setup described in CN110372602A utilizes a tubular reactor with a residence time of 30 minutes at 90°C, achieving 94% conversion with 40% reduced POCl₃ consumption compared to batch processes.

Waste Stream Management

Phosphorus-containing byproducts necessitate treatment with aqueous NaOH (10% w/v) to precipitate phosphate salts prior to landfill disposal. Patent CN110372601A estimates that neutralizing 1 kg of reaction waste generates 3.2 kg of non-hazardous precipitate, compliant with OECD guidelines .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K_2CO_3) are typically used.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, pyrimidine derivatives with different oxidation states, and coupled products with various functional groups.

Scientific Research Applications

Anticancer Applications

Mechanism of Action:

Recent studies have highlighted the potential of 4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine as an inhibitor of histone deacetylases (HDACs), which are crucial enzymes involved in the regulation of gene expression and are often overactive in cancer cells. Inhibiting these enzymes can lead to increased acetylation of histones, resulting in the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

Case Studies:

- A study demonstrated that derivatives of this compound exhibited potent antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells. The IC50 values indicated strong cytotoxicity, suggesting its potential as a lead compound for further development into anticancer drugs .

- Molecular docking studies have confirmed that these compounds can effectively bind to target proteins involved in cancer progression, thus validating their role as potential therapeutic agents .

Antimalarial Activity

Targeting Plasmodium Kinases:

this compound has shown promise as an inhibitor of essential kinases in Plasmodium species, which are responsible for malaria. The inhibition of these kinases could disrupt the life cycle of the parasite, leading to effective treatment strategies against malaria .

Research Findings:

- In vitro studies have reported that certain pyrimidine analogs exhibit significant inhibitory activity against PfGSK3 and PfPK6 kinases, with IC50 values indicating effective concentrations for therapeutic use. These findings suggest that modifications to the pyrimidine structure could enhance potency against resistant strains of malaria .

Other Biological Activities

Potential Applications:

The unique structure of this compound may also allow it to act as a scaffold for developing new drugs targeting various biological pathways, including:

- Antiviral Agents: Research into similar compounds has suggested potential antiviral properties, which could be explored further.

- Anti-inflammatory Drugs: The modulation of inflammatory pathways through HDAC inhibition may also position this compound as a candidate for treating inflammatory diseases .

Data Table: Biological Activities and IC50 Values

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table compares 4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine with five analogs:

Key Observations :

- Chlorine vs. Fluorine : Replacing 3-chlorophenyl with 3-fluorophenyl (e.g., analog 4) reduces molecular weight and lipophilicity (log P drops from ~3.2 to ~2.8) due to fluorine’s electronegativity and smaller atomic radius .

- Heterocyclic Substitution : The pyrazole-substituted analog (analog 2) exhibits lower molecular weight and higher solubility in DMF, ideal for synthetic modifications .

Antimicrobial Activity:

- 3-Chlorophenyl Derivatives : Compounds with 3-chlorophenyl groups (e.g., the target compound) demonstrate moderate antimicrobial activity. For example, a related 3-chlorophenyl analog (ND-7) showed MIC values of <2 μM against Bacillus subtilis .

Enzyme Inhibition:

- Adenylyl Cyclase Modulation: Pyrimidinones with structural similarities (e.g., methyl and chloro groups) inhibit Ca²⁺/calmodulin-stimulated adenylyl cyclase, though the target compound’s activity remains unstudied .

Biological Activity

4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyrimidine Ring : A six-membered aromatic ring containing two nitrogen atoms.

- Chloro Substituents : The presence of chlorine atoms at the 2 and 4 positions enhances its electronic properties.

- Phenyl Group : The 3-chlorophenyl group contributes to the compound's hydrophobic character, influencing its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of these targets, which can disrupt normal biological functions. This inhibition can lead to several biological effects, such as:

- Antitumor Activity : Inhibition of cell proliferation in cancer cell lines.

- Anti-inflammatory Effects : Modulation of immune responses.

- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 15.0 | Moderate growth inhibition |

| MDA-MB-231 (Breast) | 12.5 | Strong growth inhibition |

| AGS (Gastric Cancer) | 10.0 | High potency |

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

- In Vivo Studies : A study involving tumor-bearing mice treated with this compound showed a significant increase in survival rates compared to control groups. The compound was administered intraperitoneally, leading to reduced tumor size and improved overall health indicators in the subjects .

- Structure-Activity Relationship (SAR) : Research on similar pyrimidine derivatives has highlighted the importance of substituent positioning on biological activity. Modifications at the 2 and 4 positions were found to enhance anticancer effects, suggesting that further structural optimization could yield more potent analogs .

- Safety Profile : Preliminary toxicity studies indicate that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models .

Q & A

Q. What strategies resolve ambiguities in spectroscopic data interpretation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.